molecular formula C6H4F3NO2 B1460146 5-(Trifluoromethoxy)pyridin-2-ol CAS No. 1052722-33-4

5-(Trifluoromethoxy)pyridin-2-ol

Cat. No. B1460146
CAS RN: 1052722-33-4
M. Wt: 179.1 g/mol
InChI Key: ZCEMHHMTDMCTPA-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)pyridin-2-ol is a pyridine derivative . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis . The molecular formula of this compound is C6H4F3NO2 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (12), prepared from 2,5-CTF, is achieved in the final synthesis step . A general and efficient route to (trifluoromethoxy)pyridines has been reported, where regioselective functionalization by organometallic methods afforded new and highly important building blocks for life-sciences-oriented research .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring with a trifluoromethoxy group and a hydroxyl group . The average mass of the molecule is 179.097 Da, and the monoisotopic mass is 179.019409 Da .

Scientific Research Applications

Synthesis and Structural Characterization

  • General Approach to (Trifluoromethoxy)pyridines : The efficient and straightforward synthesis of 2-, 3-, and 4-(trifluoromethoxy)pyridines, along with their regioselective functionalization, has been established. These compounds serve as critical building blocks for life-sciences-oriented research. The first X-ray crystallographic structure determinations provide a basis for understanding their molecular conformations and interactions (Manteau et al., 2010).

Chemical Properties and Reactions

  • Nucleophilic Trifluoromethoxylation : The preparation of an isolable pyridinium trifluoromethoxide salt and its effectiveness in SN2 reactions for forming trifluoromethyl ethers highlights a novel approach in the synthesis of organofluorine compounds (Duran-Camacho et al., 2021).

Spectroscopic and Computational Studies

  • Spectroscopic and DFT Studies : Investigations into 5-Bromo-2-(trifluoromethyl)pyridine have utilized spectroscopic methods and density functional theory (DFT) to elucidate its structure, vibrational frequencies, and chemical shifts. These studies also explore its nonlinear optical properties and interactions with DNA, demonstrating the compound's potential in material science and biochemistry (Vural & Kara, 2017).

Biocatalysis and Environmental Applications

  • Biocatalytic Oxyfunctionalization : The use of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives to produce hydroxylated pyridines showcases an eco-friendly and efficient method for synthesizing pyridinols, important intermediates in chemical industries (Stankevičiūtė et al., 2016).

Crystal Structure Analysis

  • Hydrogen-Bonding Networks : The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals intricate hydrogen-bonding networks, offering insights into the solid-state properties of such compounds and their potential applications in material science (Ye & Tanski, 2020).

Electrocatalysis

  • Selective Oxygen Reduction : Fe(III)-meso-tetra(pyridyl)porphyrins, with pyridinium groups derived from 2-pyridyl derivatives, have been identified as electrocatalysts for the selective reduction of dioxygen in aqueous acidic solution. This finding underscores the role of distant protonated pyridine groups in influencing proton delivery and catalytic selectivity (Matson et al., 2012).

Future Directions

The future directions for the research and application of 5-(Trifluoromethoxy)pyridin-2-ol and its derivatives are promising. They are currently used in the protection of crops from pests, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethoxy)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEMHHMTDMCTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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